2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities, including anticancer properties. The classification of this compound falls under heterocyclic compounds, specifically indoles and quinoxalines, which are recognized for their diverse pharmacological profiles.
The synthesis of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline primarily involves the condensation of isatin with o-phenylenediamine. This reaction typically requires a catalyst, with common choices being Brønsted acids such as acetic acid or hydrochloric acid.
The molecular formula of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is . The compound features a complex structure characterized by an indole ring fused to a quinoxaline moiety.
InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3
.This InChI string provides a unique identifier for the compound's structure in chemical databases.
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions:
These reactions often yield various substituted derivatives that may exhibit different biological activities. For example:
The primary mechanism of action for 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process occurs when the compound inserts itself between DNA base pairs, disrupting normal replication and transcription processes. This mechanism is crucial for its potential anticancer activity as it can inhibit cell proliferation by interfering with the genetic material of rapidly dividing cells .
The physical properties of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline include:
Chemical properties include solubility in organic solvents and stability under various conditions. The compound's ability to act as an electron donor or acceptor can influence its reactivity in biological systems.
The applications of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline span several fields:
The indolo[2,3-b]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry due to its planar, electron-rich aromatic system that facilitates diverse biological interactions. Early research focused on its DNA-intercalating properties, exemplified by the antiviral agent 9-hydroxy-2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (9-OH-B220). This derivative demonstrated significant stabilization of DNA triplex structures (ΔT~m~ = +52.5°C), positioning indoloquinoxalines as promising scaffolds for antigene therapeutics [1]. Subsequent structural diversification revealed broad pharmacological potential:
Table 1: Key Pharmacological Milestones in Indoloquinoxaline Development
Derivative | Biological Target | Activity | Reference |
---|---|---|---|
9-OH-B220 | DNA Triplex | ΔT~m~ = +52.5°C (stabilization) | [1] |
5h (6H-indoloquinoxaline) | Molt 4/C8 Leukemia | IC~50~ = 23 μM | [8] |
5a (SHP1 inhibitor) | SHP1 Phosphatase | IC~50~ = 2.34 ± 0.06 μM | [9] |
Mannich Adducts (e.g., 6q/r) | OVCAR-3/HT-29 Cancer Cells | IC~50~ < 10 μM | [7] |
The 6H-indolo[2,3-b]quinoxaline core drives bioactivity through three key features:
Notably, binding specificity is governed by substituent patterns:
Table 2: Binding Modes and Functional Impacts of the Core Scaffold
Nucleic Acid Structure | Binding Mode | Experimental Evidence | Biological Consequence |
---|---|---|---|
DNA Duplex (e.g., poly(dA)·poly(dT)) | Intercalation | Negative LD, fluorescence enhancement | Replication inhibition |
DNA Triplex (e.g., poly(dA)·2poly(dT)) | Intercalation | ΔT~m~ = +52.5°C, induced CD | Antigene strategy |
RNA Triplex (e.g., poly(rA)·2poly(rU)) | Minor groove | LD angle = 60–65°, weak fluorescence | Reduced thermal stabilization |
Strategic modification at the 2,3- and 6-positions tailors the scaffold’s electronic profile, steric bulk, and hydrophobicity to enhance target engagement:
Groove Binding Optimization: In RNA triplexes, diethoxy derivatives favor minor groove binding due to reduced steric clash compared to bulkier groups (e.g., morpholino), as evidenced by molecular dynamics simulations [10].
6-Pentyl Chain:
Table 3: Structure-Activity Relationships of Key Substituents
Substituent | Property Modified | Biological Impact | Experimental Support |
---|---|---|---|
2,3-Diethoxy | Electronic density | Enhanced kinase affinity | DFT calculations [6] |
2,3-Diethoxy | Metabolic stability | 3-fold higher t~1/2~ vs. des-ethoxy analog | Microsomal assays [6] |
6-Pentyl | log P | +2.5 log P; improved membrane traversal | Chromatographic log P [4] |
6-Pentyl | Target cavity occupancy | ΔG~binding~ = −9.2 kcal/mol in SHP1 | Molecular docking [9] |
The synergy of these groups in 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline creates a balanced pharmacophore: the diethoxy groups fine-tune nucleic acid/protein recognition, while the pentyl chain ensures biodistribution. This rational design paradigm mirrors successful derivatization patterns in clinical candidates like kinase inhibitors targeting the PI3K/Akt/mTOR pathway [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1